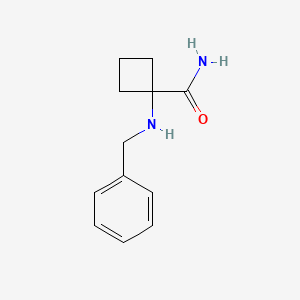
1-(Benzylamino)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylamino)cyclobutane-1-carboxamide is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 1-(Benzylamino)cyclobutane-1-carboxamide is1S/C12H16N2O/c13-11(15)12(7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2,(H2,13,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
1-(Benzylamino)cyclobutane-1-carboxamide is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Applications
Research has highlighted the significance of benzene-1,3,5-tricarboxamides (BTAs), which share structural motifs with "1-(Benzylamino)cyclobutane-1-carboxamide," in supramolecular chemistry. BTAs, synthesized first in 1915, have found increasing importance in nanotechnology, polymer processing, and biomedical applications due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. The self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature have driven applications in the biomedical field, with the first commercial applications of BTAs now emerging. This adaptable multipurpose building block promises a bright future in various applications (Cantekin, de Greef, & Palmans, 2012).
Biotechnology and Microbial Production
In the realm of biotechnology, specific cyclobutane-containing compounds have been studied for their potential in microbial production systems. For example, Yarrowia lipolytica has been genetically engineered to enhance the production of alpha-ketoglutarate, a valuable compound in food, medicine, and chemical industries. Approaches to increase the yield and titer of alpha-ketoglutarate involve optimizing fermentation processes, such as feedstock utilization and dissolved oxygen control, alongside pathway engineering strategies to enhance carbon commitment to alpha-ketoglutarate, block competing pathways, and facilitate product accumulation. These strategies highlight the potential of cyclobutane-containing compounds in industrial biotechnology applications (Guo et al., 2016).
Material Science
In material science, the structural characteristics of cyclobutane-containing alkaloids have been linked to a variety of biological activities, including antimicrobial, antibacterial, and antitumor effects. More than 60 biologically active cyclobutane-containing compounds have been identified from terrestrial and marine species. Their structure-activity relationships point toward new applications in drug discovery, emphasizing the role of cyclobutane-containing alkaloids as an important source of leads for pharmaceutical development (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(benzylamino)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11(15)12(7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXYHEGVVFWSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylamino)cyclobutane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

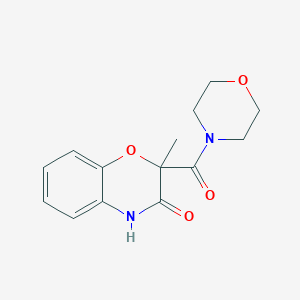
![Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2675118.png)

![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2675122.png)
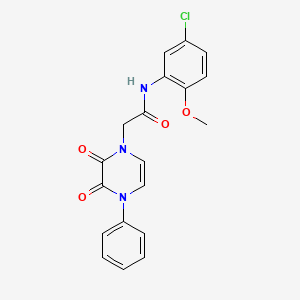
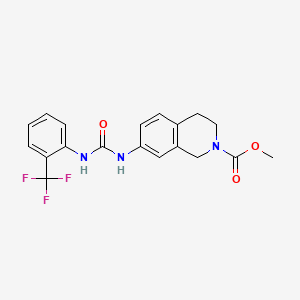


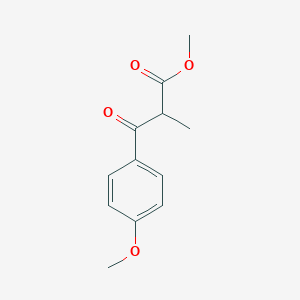
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)

![1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2675136.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)